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Compound of Interest

Compound Name: Ac32Az19

Cat. No.: B15570097

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family
G member 2 (ABCG2), is a transmembrane transporter protein that plays a crucial role in the
disposition of a wide variety of drugs and xenobiotics.[1][2][3][4] BCRP is highly expressed in
key pharmacological barriers such as the intestine, liver, blood-brain barrier, and placenta,
where it functions as an efflux pump, actively transporting substrates out of cells.[3][4][5] This
efflux activity can significantly impact the absorption, distribution, and elimination of drugs,
leading to potential drug-drug interactions (DDIs) and in some cases, multidrug resistance
(MDR) in cancer chemotherapy.[1][2][4][6]

Ac32Az19 is a novel and potent small molecule inhibitor of BCRP. Its high specificity and
affinity for BCRP make it an invaluable tool for researchers studying the pharmacokinetics of
BCRP substrates and investigating the clinical relevance of BCRP-mediated DDIs. This
application note provides a detailed overview of Ac32Az19 and protocols for its use in common
in vitro assays to characterize BCRP inhibition.
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Product Name Ac32Az19
Appearance White to off-white solid
Molecular Formula C22H20N403

Molecular Weight 388.42 g/mol

Purity >98% by HPLC

Soluble in DMSO (=20 mg/mL) and Ethanol (=5

Solubility JmL)
mg/m

Storage Store at -20°C, protect from light

Mechanism of Action

Ac32Az19 is a selective, non-competitive inhibitor of BCRP. It binds to a site distinct from the
substrate-binding pocket, inducing a conformational change in the transporter that inhibits its
ATPase activity and subsequent substrate efflux. This mode of action ensures robust inhibition
across a range of BCRP substrates.

Applications

« In vitro characterization of BCRP-mediated transport: Elucidate the role of BCRP in the
transport of novel chemical entities.

e Drug-drug interaction studies: Investigate the potential for a new drug to be a victim or
perpetrator of BCRP-mediated DDISs.

o Reversal of multidrug resistance: Assess the ability of Ac32Az19 to sensitize BCRP-
overexpressing cancer cells to chemotherapeutic agents.

» Pharmacokinetic modeling: Provide essential in vitro data for the development of
physiologically-based pharmacokinetic (PBPK) models to predict in vivo DDIs.[7]

Quantitative Data Summary

The inhibitory potency of Ac32Az19 against BCRP has been determined in various in vitro
assays. The following table summarizes the key quantitative data.
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Assay Type System Probe Substrate ICso0 (NM)

BCRP-expressing )
ATPase Assay ] Rosuvastatin 85
membrane vesicles

Vesicular Transport BCRP-expressing
) [3H]-Estrone-3-sulfate 52
Assay membrane vesicles

Cell-based Efflux
Assay

MDCKII-BCRP cells Hoechst 33342 68

Experimental Protocols
BCRP ATPase Assay

This assay measures the ATP hydrolysis activity of BCRP, which is coupled to substrate
transport.[8][9] Inhibitors of BCRP can be identified by their ability to reduce the ATPase activity
stimulated by a known BCRP substrate.

Materials:

BCRP-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
e AC32Az19
o BCRP substrate (e.g., Rosuvastatin)

e Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCI, 5 mM Sodium Azide, 2 mM DTT, 10
mM MgClz

o ATP

o Phosphate detection reagent (e.g., BIOMOL Green)
e 96-well microplate

Protocol:

» Prepare a stock solution of Ac32Az19 in DMSO.
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 Serially dilute Ac32Az19 in Assay Buffer to achieve a range of final concentrations (e.g., 0.1
NnM to 10 pM). Include a DMSO vehicle control.

e In a 96-well plate, add 10 pL of the diluted Ac32Az19 or vehicle control.
e Add 20 pL of BCRP-expressing membrane vesicles (5 pg protein) to each well.

e Add 10 pL of the BCRP substrate (e.g., 20 uM Rosuvastatin) to stimulate ATPase activity.
For basal activity, add Assay Buffer instead.

e Pre-incubate the plate at 37°C for 10 minutes.

« Initiate the reaction by adding 10 uL of 12.5 mM ATP in Assay Buffer.

* Incubate the plate at 37°C for 20 minutes.

« Terminate the reaction by adding 100 pL of phosphate detection reagent.
 Incubate at room temperature for 20 minutes to allow color development.

o Measure the absorbance at 620 nm using a microplate reader.

o Calculate the amount of inorganic phosphate (Pi) released using a standard curve.

» Plot the percentage of inhibition against the log of Ac32Az19 concentration and fit the data
to a four-parameter logistic equation to determine the 1Cso value.

Vesicular Transport Assay

This assay directly measures the ATP-dependent uptake of a radiolabeled or fluorescent
substrate into membrane vesicles overexpressing BCRP.[10][11][12][13][14] Inhibition of this
uptake is a direct measure of BCRP inhibition.

Materials:
o BCRP-expressing membrane vesicles

e Ac32Az19
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e Radiolabeled BCRP substrate (e.g., [*H]-Estrone-3-sulfate)

e Transport Buffer: 10 mM MOPS-Tris (pH 7.0), 70 mM KCI

e ATP solution: 10 mM MgATP in Transport Buffer

e AMP solution: 10 mM MgAMP in Transport Buffer (for negative control)
« Ice-cold wash buffer: 10 mM Tris-HCI (pH 7.4), 100 mM KClI

« Scintillation fluid

e Glass fiber filters

e 96-well microplate

Protocol:

Prepare serial dilutions of Ac32Az19 in Transport Buffer.

e In a 96-well plate on ice, add 5 uL of the diluted Ac32Az19 or vehicle control.

e Add 20 pL of BCRP-expressing membrane vesicles (10 ug protein) to each well.
e Add 5 pL of radiolabeled substrate (e.g., 50 nM [3H]-Estrone-3-sulfate).

e Pre-incubate at 37°C for 5 minutes.

 Start the transport by adding 20 uL of either ATP solution or AMP solution.
 Incubate at 37°C for 5 minutes.

o Stop the reaction by adding 200 pL of ice-cold wash buffer.

» Rapidly transfer the contents of each well to a glass fiber filter under vacuum and wash three
times with 5 mL of ice-cold wash buffer.

o Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a
scintillation counter.
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o Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP
from those in the presence of ATP.

o Determine the ICso value by plotting the percentage of inhibition of ATP-dependent transport
against the log of Ac32Az19 concentration.

Cell-based Efflux Assay

This assay utilizes a cell line overexpressing BCRP to measure the efflux of a fluorescent
substrate.[5] Inhibitors will increase the intracellular accumulation of the fluorescent substrate.

Materials:

o MDCKII cells stably transfected with human BCRP (MDCKII-BCRP) and parental MDCKII
cells.

e Ac32Az19

¢ Fluorescent BCRP substrate (e.g., Hoechst 33342)
e Culture medium (e.g., DMEM with 10% FBS)

e Hanks' Balanced Salt Solution (HBSS)

o 96-well black, clear-bottom microplate

e Fluorescence plate reader

Protocol:

o Seed MDCKII-BCRP and parental MDCKII cells in a 96-well black, clear-bottom plate at a
density of 5 x 10* cells/well and culture for 24-48 hours to form a confluent monolayer.

o Prepare serial dilutions of Ac32Az19 in HBSS.
e Remove the culture medium from the wells and wash twice with warm HBSS.

e Add 100 pL of the diluted Ac32Az19 or vehicle control to the wells and pre-incubate at 37°C
for 30 minutes.
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e Add 100 pL of the fluorescent substrate (e.g., 5 uM Hoechst 33342) in HBSS to all wells.
¢ Incubate the plate at 37°C for 60 minutes, protected from light.

» Remove the incubation solution and wash the cells three times with ice-cold HBSS.

e Add 100 pL of HBSS to each well.

» Measure the intracellular fluorescence using a fluorescence plate reader (e.g., EX'Em =
350/460 nm for Hoechst 33342).

o Calculate the efflux ratio by dividing the fluorescence in the parental cells by the
fluorescence in the MDCKII-BCRP cells.

e Plot the increase in intracellular fluorescence in MDCKII-BCRP cells against the log of
Ac32Az19 concentration to determine the ICso value.
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Caption: Mechanism of Ac32Az19 inhibition of BCRP-mediated drug efflux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15570097#ac32az19-for-studying-drug-drug-
interactions-involving-bcrp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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